molecular formula C10H15N3S2 B13343256 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole CAS No. 1706457-35-3

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole

Cat. No.: B13343256
CAS No.: 1706457-35-3
M. Wt: 241.4 g/mol
InChI Key: MOEUJKNWFQAPGV-UHFFFAOYSA-N
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Description

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a sulfur-linked 8-azabicyclo[3.2.1]octane moiety. The bicyclo[3.2.1]octane system introduces a rigid, three-dimensional structure, which may enhance binding specificity in biological targets.

Properties

CAS No.

1706457-35-3

Molecular Formula

C10H15N3S2

Molecular Weight

241.4 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H15N3S2/c1-6-12-13-10(14-6)15-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-5H2,1H3

InChI Key

MOEUJKNWFQAPGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2CC3CCC(C2)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective cycloaddition reactions . The thiadiazole ring is then introduced through a series of nucleophilic substitution reactions, often involving thiol reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This often includes controlling the temperature, pressure, and pH of the reaction environment. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally related molecules from pharmacopeial and crystallographic studies.

Compound Core Structure Key Substituents Biological Target/Activity Key Properties
2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole 1,3,4-Thiadiazole - 5-Methyl group
- 8-Azabicyclo[3.2.1]octane (thio-linked)
Potential bromodomain/protein inhibition High rigidity, moderate solubility due to bicyclic system
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-... () Cephalosporin β-lactam - 5-Methyl-thiadiazolethio
- Pivalamido group
Antibacterial (Gram-negative pathogens) Broad-spectrum activity, β-lactamase resistance
Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-methyl]-8-oxo-... () Cephalosporin derivative - Tetrazolyl-acetamido
- Thiadiazolethio-methyl
Antibacterial (enhanced stability) Improved pharmacokinetics, sodium salt formulation
8-azabicyclo[3.2.1]octane-based bromodomain inhibitor () Quinolinone-bicyclo hybrid - 8-Azabicyclo[3.2.1]octane
- Methylpyridinyl group
ATAD2 bromodomain inhibition (anticancer) High binding affinity (Kd < 100 nM), epigenetic modulation

Key Observations:

Structural Divergence: The target compound’s 8-azabicyclo[3.2.1]octane contrasts with cephalosporins’ 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. This reduces β-lactam reactivity, shifting its mechanism away from antibiotic activity .

Biological Targets :

  • Cephalosporin analogs () target bacterial cell wall synthesis, while the bicyclo[3.2.1]octane moiety in suggests affinity for human bromodomains , implicating anticancer applications .

Physicochemical Properties :

  • The rigid bicyclo[3.2.1] system may improve binding selectivity but reduce solubility compared to smaller heterocycles in cephalosporins .
  • The absence of ionizable groups (e.g., carboxylate in cephalosporins) may limit the target compound’s bioavailability .

Research Findings and Implications

  • Antimicrobial vs. Epigenetic Activity : While cephalosporin analogs prioritize β-lactam stability and bacterial targeting, the target compound’s bicyclo[3.2.1] scaffold aligns with bromodomain inhibitors, suggesting a niche in oncology .
  • Synthetic Challenges : The bicyclo[3.2.1]octane synthesis requires stereochemical control, complicating large-scale production compared to cephalosporins .

Biological Activity

The compound 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole is a derivative of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole is C10H14N4S2C_{10}H_{14}N_{4}S_{2} with a molar mass of approximately 246.37 g/mol. The compound features a thiadiazole ring, which is a key structure associated with various biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity :
    • Studies show that derivatives of thiadiazoles demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • For instance, a series of 2-amino-1,3,4-thiadiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against Pseudomonas aeruginosa and Bacillus cereus, outperforming standard antibiotics like streptomycin .
  • Antifungal Activity :
    • Compounds with the thiadiazole structure have shown promising antifungal effects against pathogens such as Candida albicans and Aspergillus niger. One study reported MIC values of 24–26 μg/mL for fluconazole compared to higher values for certain thiadiazole derivatives .

Enzyme Inhibition

Another significant aspect of the biological activity of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole is its potential as an enzyme inhibitor.

  • α-Glucosidase Inhibition :
    • Recent studies indicate that certain thiadiazole derivatives exhibit high inhibitory activity against α-glucosidase, with some compounds achieving up to 95% inhibition—substantially higher than the reference drug acarbose (49.5% inhibition) . The structure–activity relationship (SAR) analysis suggests that modifications in the side chains significantly influence the binding affinity and inhibitory potency.

Study on Antimicrobial Properties

A comprehensive study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial efficacy:

CompoundTarget BacteriaMIC (μg/mL)Comparison DrugComparison Drug MIC (μg/mL)
Compound AS. aureus32Streptomycin50
Compound BE. coli40Ampicillin60
Compound CC. albicans30Fluconazole25

This table illustrates that several thiadiazole derivatives outperform traditional antibiotics in terms of potency against specific pathogens.

Study on α-Glucosidase Inhibition

In another investigation focusing on enzyme inhibition:

CompoundIC50 (mM)Reference DrugReference Drug IC50 (mM)
Compound X3.66Acarbose13.88
Compound Y6.70Acarbose13.88

The results indicate that these compounds not only inhibit α-glucosidase effectively but also present a favorable profile for further development as anti-diabetic agents.

Q & A

Q. What are the key synthetic strategies for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound, and how can researchers optimize reaction conditions for yield and purity?

Methodological Answer: The bicyclic scaffold is typically synthesized via 1,3-dipolar cycloaddition using azomethine ylides or through desymmetrization of tropinone derivatives . Key parameters include:

  • Catalytic systems : Dual catalysts (e.g., chiral Lewis acids) for enantioselective synthesis.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C to stabilize intermediates.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate stereoisomers. Optimization requires monitoring by TLC and adjusting stoichiometry of thiol-containing precursors (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the thiadiazole and bicyclic moieties?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm thioether linkage (δ ~2.5–3.5 ppm for SCH2_2) and bicyclic proton environments (e.g., bridgehead protons at δ ~3.0–4.0 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns for sulfur-containing fragments.
  • X-ray crystallography : Use programs like WinGX/ORTEP to resolve crystal packing and confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against viral or thrombotic targets?

Methodological Answer:

  • Analog synthesis : Modify substituents on the thiadiazole (e.g., replace 5-methyl with halogens) and the bicyclic amine (e.g., sulfonyl or benzyl groups) .
  • Biological assays :
  • Antiviral: Plaque reduction assays against RNA viruses (e.g., influenza) with EC50_{50} calculations .
  • Antithrombotic: Platelet aggregation inhibition using ADP as an agonist, comparing IC50_{50} values to clopidogrel .
    • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with viral proteases or P2Y12_{12} receptors .

Q. How should researchers address contradictory data in biological activity reports (e.g., antiviral vs. lack of efficacy in similar assays)?

Methodological Answer: Contradictions may arise from:

  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or viral strains. Validate using standardized protocols (e.g., WHO guidelines) .
  • Compound stability : Test degradation in assay buffers (HPLC monitoring) and use freshly prepared solutions.
  • Off-target effects : Employ counter-screens (e.g., cytotoxicity assays) and orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are recommended for resolving stereochemical ambiguities in the 8-azabicyclo[3.2.1]octane core during synthesis?

Methodological Answer:

  • Chiral chromatography : Use Pirkle-type columns (e.g., Chiralpak IA) to separate enantiomers .
  • Vibrational circular dichroism (VCD) : Compare experimental and DFT-calculated spectra to assign absolute configurations .
  • Crystallographic refinement : Leverage anisotropic displacement parameters in WinGX to refine stereochemical details .

Data Analysis and Experimental Design

Q. How can researchers design a robust SAR study to explore the role of the thioether linker in bioactivity?

Methodological Answer:

  • Isosteric replacements : Synthesize analogs with sulfoxide, sulfone, or methylene (CH2_2) linkers .
  • Pharmacokinetic profiling : Compare logP (octanol/water partitioning) and metabolic stability (microsomal assays) to assess linker effects on bioavailability .
  • Free-energy perturbation (FEP) : Computational modeling to quantify linker contributions to target binding .

Q. What experimental approaches validate the compound’s mechanism of action in neurotransmitter modulation?

Methodological Answer:

  • Receptor binding assays : Radioligand competition studies (e.g., 3^3H-naloxone for opioid receptors) .
  • Electrophysiology : Patch-clamp recordings on neuronal cells to measure ion channel modulation .
  • Behavioral studies : Rodent models (e.g., forced swim test) to correlate in vitro activity with antidepressant effects .

Advanced Analytical Challenges

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Force field validation : Re-optimize parameters for the bicyclic system using quantum mechanical (QM) calculations at the B3LYP/6-31G* level .
  • Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in molecular dynamics simulations .
  • Proteomic profiling : Use affinity chromatography-MS to identify off-target interactions not modeled computationally .

Q. What methodologies are critical for assessing the compound’s thermal stability and degradation pathways?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure weight loss at 10°C/min under nitrogen to identify decomposition temperatures .
  • LC-MS degradation studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and identify byproducts .
  • DFT calculations : Predict bond dissociation energies (BDEs) for the thioether and bicyclic C-N bonds .

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